molecular formula C9H13NO B8622405 1-(4-Pyridyl)-1-butanol

1-(4-Pyridyl)-1-butanol

Cat. No.: B8622405
M. Wt: 151.21 g/mol
InChI Key: ROVFFIGUCBTDGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Pyridyl)-1-butanol is a secondary alcohol featuring a 4-pyridyl substituent at the terminal carbon of a butanol chain. The compound’s structure combines a polar pyridine ring with a hydrophobic alkyl chain, enabling solubility in both polar solvents (e.g., water, ethanol) and nonpolar media. The 4-pyridyl group confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

1-pyridin-4-ylbutan-1-ol

InChI

InChI=1S/C9H13NO/c1-2-3-9(11)8-4-6-10-7-5-8/h4-7,9,11H,2-3H2,1H3

InChI Key

ROVFFIGUCBTDGW-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=NC=C1)O

Origin of Product

United States

Comparison with Similar Compounds

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL)

Structural Differences: NNAL replaces the 4-pyridyl group with a 3-pyridyl ring and introduces a methylnitrosamino (-N(NO)CH₃) group at the adjacent carbon. Key Properties:

  • Metabolic Stability : NNAL and its glucuronide (NNAL-Gluc) exhibit prolonged elimination half-lives in humans (terminal $ t_{1/2\beta} $: 40–45 days) due to tissue sequestration, particularly in the lung .
  • Comparison: Unlike 1-(4-Pyridyl)-1-butanol, NNAL’s nitrosamino group and 3-pyridyl configuration enhance its bioactivation into DNA-alkylating agents, contributing to carcinogenicity .

4-Valerylpyridine (1-(4-Pyridyl)-1-pentanone)

Structural Differences : Replaces the hydroxyl group with a ketone and extends the alkyl chain by one carbon.
Key Properties :

  • Toxicity : Intraperitoneal LD₅₀ in mice is 260 mg/kg, indicating moderate toxicity compared to 4-propionylpyridine (LD₅₀: 680 mg/kg) .
  • Comparison: The absence of a hydroxyl group in 4-valerylpyridine reduces hydrogen-bonding capacity, altering solubility and metabolic pathways compared to this compound.

1-(4-Pyridyl)piperidine

Structural Differences: Incorporates a piperidine ring instead of a butanol chain. Key Properties:

  • Applications : Used as a catalyst in N-substitution reactions and esterification due to its basicity and steric bulk .
  • Solubility: Miscible with polar organic solvents (e.g., DMF, ethanol), similar to this compound . Comparison: The piperidine ring introduces conformational rigidity, limiting flexibility compared to the linear butanol chain in this compound.

1- and 2-Butanol Derivatives

Structural Differences: Primary (1-butanol) vs. secondary (2-butanol) hydroxyl positioning. Key Properties:

  • Biological Activity: 1-butanol inhibits mTOR multimerization more effectively than 2-butanol, highlighting the importance of hydroxyl group placement . Comparison: The primary hydroxyl in this compound may favor similar steric interactions, though the 4-pyridyl group could modulate binding affinity.

Data Tables

Table 1: Structural and Functional Comparison

Compound Functional Group Pyridyl Position Key Characteristics
This compound Secondary alcohol 4 Polar-aprotic solvent solubility; synthetic intermediate
NNAL Secondary alcohol 3 Carcinogenic; tissue sequestration; $ t_{1/2\beta} $: 40–45 days
4-Valerylpyridine Ketone 4 LD₅₀: 260 mg/kg (ipr-mus); flammable liquid
1-(4-Pyridyl)piperidine Piperidine 4 Catalyst in organic synthesis; boiling point ~170°C

Table 2: Toxicity and Pharmacokinetics

Compound LD₅₀ (mg/kg, ipr-mus) Half-Life ($ t_{1/2} $) Metabolic Pathway
This compound Not reported Not reported Presumed hepatic oxidation
NNAL N/A $ t_{1/2\beta} $: 40–45 days Glucuronidation; tissue retention
4-Valerylpyridine 260 N/A Oxidative metabolism

Mechanistic and Functional Insights

  • Electronic Effects: The 4-pyridyl nitrogen’s position optimizes electrostatic interactions in CoMFA/CoMSIA models, as seen in antitubercular agents . Substitution with electronegative groups (e.g., Cl, NO₂) on analogous compounds disrupts hydrogen bonding due to steric clashes .
  • Entropy of Activation : Pyridyl-containing phosphonic acids exhibit negative entropy values (ΔS≠ ≈ -50 J/K·mol), suggesting associative transition states, whereas phenyl derivatives show positive entropy (ΔS≠ = +198.8 J/K·mol) due to elimination mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.